molecular formula C16H22N2O2 B2647448 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide CAS No. 2034526-22-0

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide

Cat. No.: B2647448
CAS No.: 2034526-22-0
M. Wt: 274.364
InChI Key: DVZQQLXHYZBXSE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pivalamide group attached to an indole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with the indole derivative.

    Attachment of the Pivalamide Group: The final step involves the acylation of the hydroxyethyl-indole intermediate with pivaloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the pivalamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), acidic or basic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other functionalized indole derivatives.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The hydroxyethyl and pivalamide groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)indole: Lacks the pivalamide group, resulting in different chemical and biological properties.

    N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)acetamide: Contains an acetamide group instead of a pivalamide group, affecting its reactivity and biological activity.

    N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide:

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide is unique due to the presence of the pivalamide group, which imparts steric hindrance and influences the compound’s reactivity and biological interactions. This structural feature can enhance the compound’s stability and selectivity in various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-10-14(19)12-5-6-13-11(9-12)7-8-18(13)4/h5-9,14,19H,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZQQLXHYZBXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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